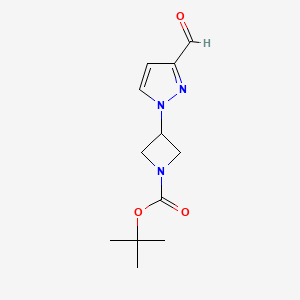
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, also known as CCPU, is a urea derivative that has been extensively studied for its potential applications in scientific research. CCPU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One area of significant research interest is the investigation of chlorophenyl-pyridyl-urea derivatives for their nonlinear optical (NLO) properties. These compounds have been studied for their potential applications in optoelectronics. For instance, the study by Shkir et al. (2018) explored the electronic, optical, and NLO properties of a novel chalcone derivative, highlighting its potential for optoelectronic device fabrications due to its superior NLO responses compared to urea. This research suggests a pathway for the development of advanced materials for optical applications, including second and third harmonic generation, which are pivotal for laser technology and telecommunications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Organic Nonlinear Optical Material Synthesis
Another study by Menezes et al. (2014) synthesized a new organic NLO material displaying high second harmonic generation efficiency. This work underscores the potential of chlorophenyl-pyridyl-urea derivatives in creating materials with enhanced optical properties for NLO applications. The synthesized material exhibited significant SHG efficiency, opening new avenues for the development of NLO devices (Menezes, Jayarama, & Ng, 2014).
Electro-Optic and Photovoltaic Applications
Research on diketopyrrolopyrrole-quaterthiophene conjugated polymers incorporating urea groups has shown significant improvement in semiconducting performance. Yao et al. (2016) demonstrated that these materials exhibit higher hole mobilities and power conversion efficiencies, indicating their utility in photovoltaic applications. The presence of urea groups enhances the packing order of alkyl chains and promotes ordered aggregation, crucial for efficient energy harvesting in solar cells (Yao, Yu, Liu, Luo, Yang, Zhang, & Zhang, 2016).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-15(9-7-12)22(16-5-2-10-20-16)17(23)21-14-4-1-3-13(19)11-14/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJQDUEABWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)
![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)


![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)




![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)
![2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2991551.png)
